molecular formula C27H26N2O8 B11219197 Methyl 4-((6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Methyl 4-((6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B11219197
M. Wt: 506.5 g/mol
InChI Key: ICIYZDKXVBAABD-UHFFFAOYSA-N
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Description

    Methyl 4-((6,7-dimethoxy-2-(4-nitrobenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate: is a complex organic compound with the molecular formula C₂₇H₂₆N₂O₈.

  • It belongs to the class of quinoline derivatives, specifically 4-hydroxy-2-quinolones.
  • Quinoline-2,4-diones (the parent heterocycle) have diverse biological and pharmacological activities.
  • The compound’s structure includes a benzoate ester linked to a tetrahydroisoquinoline moiety via a methoxy group.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps, including the condensation of appropriate precursors.

      Reaction Conditions: Specific reaction conditions may vary, but they typically include refluxing in suitable solvents with appropriate reagents.

      Industrial Production: While I don’t have specific industrial production methods, research labs often synthesize it for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like strong acids, bases, and oxidizing agents are often employed.

      Major Products: These reactions yield derivatives with modified functional groups, affecting biological activity.

  • Scientific Research Applications

      Chemistry: Used as a building block in the synthesis of more complex molecules.

      Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.

      Medicine: May serve as a lead compound for drug development.

      Industry: Limited information, but its unique structure could inspire new materials.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce.
    • Further research is needed to understand how it interacts with biological targets.
  • Comparison with Similar Compounds

      Similar Compounds: Other 4-hydroxy-2-quinolones, such as 4-hydroxyquinoline itself, exhibit related properties.

      Uniqueness: Its specific substitution pattern and linkage make it distinct within this class.

    Remember that this compound’s applications and mechanisms are still an active area of research, and further studies will enhance our understanding.

    Properties

    Molecular Formula

    C27H26N2O8

    Molecular Weight

    506.5 g/mol

    IUPAC Name

    methyl 4-[[6,7-dimethoxy-2-(4-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

    InChI

    InChI=1S/C27H26N2O8/c1-34-24-14-19-12-13-28(26(30)17-4-8-20(9-5-17)29(32)33)23(22(19)15-25(24)35-2)16-37-21-10-6-18(7-11-21)27(31)36-3/h4-11,14-15,23H,12-13,16H2,1-3H3

    InChI Key

    ICIYZDKXVBAABD-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])COC4=CC=C(C=C4)C(=O)OC)OC

    Origin of Product

    United States

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